![molecular formula C18H18CuN2O2 B12893004 Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex is a coordination compound that features a copper ion coordinated to a bis-Schiff base ligand derived from phenol and ethylenediamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex typically involves the following steps:
Formation of the Schiff Base Ligand: The Schiff base ligand is prepared by the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and ethylenediamine. The reaction is usually carried out in ethanol under reflux conditions.
Complexation with Copper Ion: The Schiff base ligand is then reacted with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or under reflux until the complex is formed.
Industrial Production Methods
Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand can be replaced by other ligands.
Coordination: The complex can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Coordination: Additional ligands can be introduced in solution, and the reaction can be carried out at room temperature or under reflux.
Major Products
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Coordination: Multi-ligand copper complexes.
科学的研究の応用
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and coupling reactions.
Material Science: The complex is studied for its potential use in the development of new materials with unique properties, such as magnetic or conductive materials.
Medicinal Chemistry: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological molecules.
作用機序
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex exerts its effects involves the coordination of the copper ion to the Schiff base ligand, which stabilizes the copper in a specific oxidation state. This allows the complex to participate in redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-]: The ligand without the copper ion.
Copper(II) acetate: A simple copper(II) salt used in the synthesis of the complex.
Schiff base ligands: Other Schiff base ligands derived from different aldehydes and amines.
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex is unique due to the specific coordination environment provided by the Schiff base ligand, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
特性
分子式 |
C18H18CuN2O2 |
|---|---|
分子量 |
357.9 g/mol |
IUPAC名 |
copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C18H20N2O2.Cu/c1-13-3-5-17(21)15(9-13)11-19-7-8-20-12-16-10-14(2)4-6-18(16)22;/h3-6,9-12,21-22H,7-8H2,1-2H3;/q;+2/p-2 |
InChIキー |
NSCMXISSIISUIG-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1)[O-])C=NCCN=CC2=C(C=CC(=C2)C)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


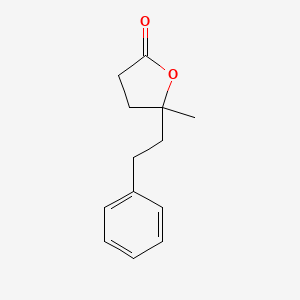
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
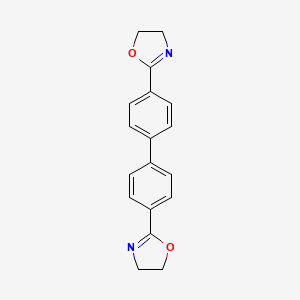
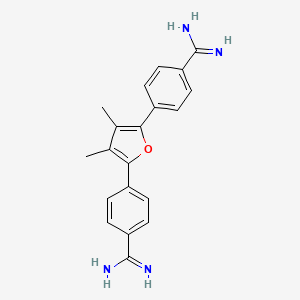
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
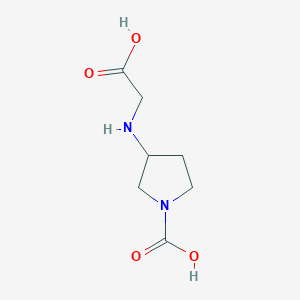
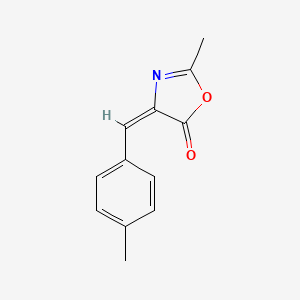
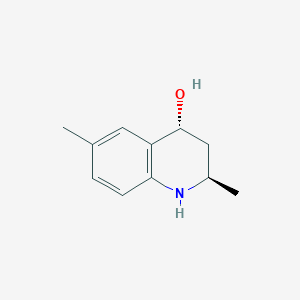
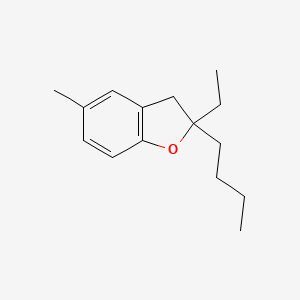
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
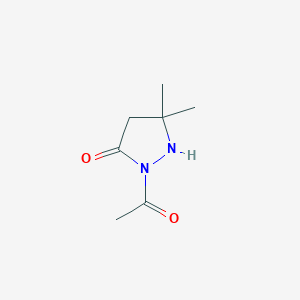
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
